2-(1,3-benzodioxol-5-yl)-N-(5-bromo-2-methoxybenzyl)-N-(pyridin-3-ylmethyl)ethanamine
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Overview
Description
N-[2-(1,3-BENZODIOXOL-5-YL)ETHYL]-N-(5-BROMO-2-METHOXYBENZYL)-N-(3-PYRIDYLMETHYL)AMINE is a complex organic compound that features a combination of benzodioxole, bromomethoxybenzyl, and pyridylmethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1,3-BENZODIOXOL-5-YL)ETHYL]-N-(5-BROMO-2-METHOXYBENZYL)-N-(3-PYRIDYLMETHYL)AMINE typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzodioxole and pyridylmethyl intermediates, followed by their coupling with the bromomethoxybenzyl group. Key steps may include:
Formation of Benzodioxole Intermediate: This can be achieved through the cyclization of catechol with formaldehyde.
Preparation of Pyridylmethyl Intermediate: This involves the alkylation of pyridine with a suitable alkyl halide.
Coupling Reactions: The final step involves the coupling of the benzodioxole and pyridylmethyl intermediates with the bromomethoxybenzyl group using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1,3-BENZODIOXOL-5-YL)ETHYL]-N-(5-BROMO-2-METHOXYBENZYL)-N-(3-PYRIDYLMETHYL)AMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzodioxole and pyridyl rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
N-[2-(1,3-BENZODIOXOL-5-YL)ETHYL]-N-(5-BROMO-2-METHOXYBENZYL)-N-(3-PYRIDYLMETHYL)AMINE has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound in the development of new drugs, particularly for targeting specific receptors or enzymes.
Materials Science: Utilized in the synthesis of novel materials with unique electronic or optical properties.
Biological Studies: Employed in the study of biological pathways and mechanisms due to its complex structure.
Mechanism of Action
The mechanism of action of N-[2-(1,3-BENZODIOXOL-5-YL)ETHYL]-N-(5-BROMO-2-METHOXYBENZYL)-N-(3-PYRIDYLMETHYL)AMINE involves its interaction with specific molecular targets. These targets may include enzymes or receptors that are critical in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to desired biological effects.
Comparison with Similar Compounds
Similar Compounds
1-Benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: These compounds share the benzodioxole moiety and have shown significant biological activity.
Benzo[d][1,3]dioxole-type benzylisoquinoline alkaloids: These compounds also feature the benzodioxole structure and are known for their medicinal properties.
Uniqueness
N-[2-(1,3-BENZODIOXOL-5-YL)ETHYL]-N-(5-BROMO-2-METHOXYBENZYL)-N-(3-PYRIDYLMETHYL)AMINE is unique due to its combination of benzodioxole, bromomethoxybenzyl, and pyridylmethyl groups, which confer distinct chemical and biological properties not commonly found in other compounds.
Properties
Molecular Formula |
C23H23BrN2O3 |
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Molecular Weight |
455.3 g/mol |
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-N-[(5-bromo-2-methoxyphenyl)methyl]-N-(pyridin-3-ylmethyl)ethanamine |
InChI |
InChI=1S/C23H23BrN2O3/c1-27-21-7-5-20(24)12-19(21)15-26(14-18-3-2-9-25-13-18)10-8-17-4-6-22-23(11-17)29-16-28-22/h2-7,9,11-13H,8,10,14-16H2,1H3 |
InChI Key |
DCHRAUABAZUBDQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)CN(CCC2=CC3=C(C=C2)OCO3)CC4=CN=CC=C4 |
Origin of Product |
United States |
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